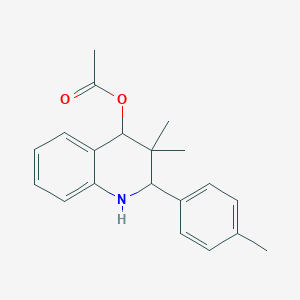
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline core with an acetate group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst to form the intermediate product. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure similar to the core of the compound.
4-Methylquinoline: A methyl-substituted derivative of quinoline.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE is unique due to its combination of a quinoline core with an acetate group and specific substitution patterns. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H23NO2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
[3,3-dimethyl-2-(4-methylphenyl)-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H23NO2/c1-13-9-11-15(12-10-13)18-20(3,4)19(23-14(2)22)16-7-5-6-8-17(16)21-18/h5-12,18-19,21H,1-4H3 |
InChI-Schlüssel |
HESDCCCLWZTFDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(C3=CC=CC=C3N2)OC(=O)C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(C(C3=CC=CC=C3N2)OC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















